4-methoxy-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)10-8(11)9-5/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAFTXCTIKLLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513152 | |
| Record name | 4-Methoxy-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69053-51-6 | |
| Record name | 1,3-Dihydro-4-methoxy-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69053-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 4-methoxy-1H-benzo[d]imidazol-2(3H)-one
The primary synthetic strategy for constructing the this compound core involves the formation of the benzimidazolone ring system from a key precursor, 4-methoxy-1,2-phenylenediamine.
Cyclization Reactions for Benzimidazolone Ring Formation
The formation of the 2-benzimidazolone ring is a well-established transformation that relies on the cyclization of an o-phenylenediamine (B120857) derivative with a suitable one-carbon (C1) carbonyl synthon. This reaction builds the cyclic urea (B33335) structure characteristic of the benzimidazolone core.
A highly efficient and common method involves the reaction of o-phenylenediamine with urea. This reaction, when conducted in a medium of hydrochloric acid at elevated temperatures (around 130 °C), can produce 2(3H)-benzimidazolone in high yields, often exceeding 90%. researchgate.net Other carbonylating agents can also be employed for this cyclization, including:
Phosgene (COCl₂) or its safer solid equivalent, triphosgene .
Dialkyl carbonates , such as diethyl carbonate.
Carbamates , such as ethyl carbamate (B1207046).
The general mechanism involves the initial formation of a urea or carbamate derivative from one of the amino groups of the diamine, followed by an intramolecular nucleophilic attack from the second amino group onto the carbonyl carbon, leading to cyclization and the elimination of a small molecule (like ammonia (B1221849) or ethanol) to form the stable benzimidazolone ring.
Specific Precursor Synthesis and Reaction Conditions
The crucial starting material for the synthesis of the title compound is 4-methoxy-1,2-phenylenediamine (also named 3,4-diaminoanisole). The most common route to this precursor is the reduction of the commercially available 4-methoxy-2-nitroaniline (B140478) . This reduction can be achieved through several methods, primarily catalytic hydrogenation or chemical reduction.
Catalytic hydrogenation typically involves reacting 4-methoxy-2-nitroaniline with hydrogen gas under pressure in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). echemi.comchemicalbook.comchemicalbook.com Chemical reduction methods often use reducing metals in acidic or neutral conditions, such as iron powder with ammonium (B1175870) chloride in an ethanol/water mixture. echemi.com
The table below summarizes various reported conditions for the synthesis of the 4-methoxy-1,2-phenylenediamine precursor.
| Starting Material | Reagents and Conditions | Solvent | Yield | Reference |
| 4-methoxy-2-nitroaniline | 10% Pd/C, H₂ (50 psi) | Ethanol | 99% | echemi.comchemicalbook.com |
| 4-methoxy-2-nitroaniline | 10% Pd/C, H₂ | Methanol | 97% | echemi.com |
| 4-methoxy-2-nitroaniline | Fe powder, NH₄Cl, reflux | Ethanol/Water | - | echemi.com |
| 5-methoxy-2-nitroaniline | 10% Pd/C, H₂ | Methanol | - | echemi.com |
Once the 4-methoxy-1,2-phenylenediamine precursor is obtained, it is subjected to the cyclization conditions described previously. For instance, heating the diamine with urea, often with an acid catalyst, will yield this compound.
Synthesis of Structurally Modified Derivatives of this compound
The this compound scaffold can be further modified to produce a diverse range of derivatives. These modifications can be targeted at the nitrogen atoms of the imidazole (B134444) ring or at the available positions on the benzene (B151609) ring.
N-Alkylation and S-Alkylation Strategies for Benzimidazole (B57391) Derivatives
N-alkylation is a common strategy to modify the properties of benzimidazolone derivatives. The this compound has two nitrogen atoms (N1 and N3) that can potentially be alkylated. Due to the asymmetry introduced by the methoxy (B1213986) group, alkylation can lead to a mixture of N1 and N3 substituted regioisomers.
The general procedure involves the deprotonation of the benzimidazolone nitrogen atom with a base, followed by a nucleophilic attack on an alkylating agent, such as an alkyl halide. nih.govjuniperpublishers.com The choice of base, solvent, and reaction conditions can influence the regioselectivity of the reaction. nih.govd-nb.info
Common N-Alkylation Conditions:
Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃). nih.govjuniperpublishers.com
Alkylating Agents: Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), tosylates. beilstein-journals.org
Solvents: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govjuniperpublishers.com
The table below outlines typical conditions used for N-alkylation in related heterocyclic systems.
| Heterocycle Type | Base | Solvent | Alkylating Agent | Outcome | Reference |
| Indazole | NaH | THF | Alkyl Bromide | High N-1 selectivity for many substrates | nih.govd-nb.info |
| Indazole | DEAD, PPh₃ (Mitsunobu) | THF | n-Pentanol | N-2 selective | nih.govd-nb.info |
| Quinazolin-4(3H)-one | K₂CO₃ / Cs₂CO₃ | DMF | Benzyl Chloride | N-alkylation product | juniperpublishers.com |
It is important to note that S-alkylation strategies are relevant for the corresponding sulfur analogue, 4-methoxy-1H-benzo[d]imidazole-2(3H)-thione, where the thione group can be alkylated to form a 2-(alkylthio)benzimidazole derivative. nih.gov
Functionalization at Benzene Ring Positions for Novel Analogs
New functional groups can be introduced onto the aromatic ring of this compound to create novel analogs. This can be achieved either by starting with more complex, pre-functionalized phenylenediamine precursors or by direct electrophilic substitution on the benzimidazolone ring system.
In electrophilic aromatic substitution, the outcome of the reaction is dictated by the directing effects of the existing substituents. byjus.comsavemyexams.com
The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group.
The benzimidazolone ring is generally considered a deactivating group due to the electron-withdrawing nature of its carbonyl and amide functionalities.
The interplay of these effects will determine the position of substitution. For this compound, the methoxy group at C4 would strongly direct incoming electrophiles to the ortho position (C5) and the para position (C7). The deactivating effect of the heterocyclic ring may require harsh reaction conditions for substitutions such as nitration or halogenation. chemicalbook.com
Multi-component Reaction Approaches for Novel Hybrid Structures
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. While MCRs for the direct synthesis of the this compound core are not common, its precursors and derivatives can be valuable components in such reactions.
For instance, o-phenylenediamines are frequently used as key building blocks in various MCRs to synthesize fused heterocyclic systems. rsc.org Furthermore, a pre-formed and functionalized this compound could be incorporated into novel hybrid structures. For example, an N-alkylated derivative bearing a reactive handle (e.g., a terminal alkyne or azide (B81097) on the alkyl chain) could participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to link the benzimidazolone core to another molecular scaffold, such as a triazole. nih.gov This approach allows for the modular synthesis of complex molecules with potential applications in medicinal chemistry.
Catalytic Systems and Reaction Optimization in Benzimidazolone Synthesis
The synthesis of benzimidazolones and related heterocyclic structures is often achieved through cyclization reactions, where the choice of catalytic system is paramount for achieving high yields and selectivity. Research into the synthesis of the broader benzimidazole family provides insight into the types of catalysts and reaction conditions that are optimized for these transformations.
A variety of catalytic systems have been successfully employed. For instance, the combination of a silver carbonate and trifluoroacetic acid (Ag₂CO₃/TFA) has been shown to be an effective catalytic system for the intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates, leading to fused benzimidazole structures. nih.gov This system demonstrates high regioselectivity, exclusively yielding the 6-endo-dig cyclization product. nih.gov The optimization of this reaction involved screening various catalysts, where the Ag₂CO₃/TFA system was found to be superior. mdpi.com
Brønsted acidic ionic liquids, such as [(4-SO₃H)BMIM]HSO₄, represent another class of efficient and, notably, recyclable catalysts. nih.gov These have been used for the synthesis of related heterocyclic systems like benzo nih.govarabjchem.orgimidazo[1,2-a]pyrimidines. nih.gov A key advantage of such systems is their recyclability, which is crucial for developing sustainable and industrially viable processes. nih.gov The catalyst can be recovered after the reaction and reused multiple times with only a slight decrease in product yield. nih.gov
Other synthetic strategies involve base-mediated reactions. Sodium hydride (NaH) has been used to facilitate the cyclization of benzimidazole derivatives in solvents like dimethylformamide (DMF). nih.gov Additionally, simpler reagents such as p-toluenesulfonic acid (p-TsOH) can be used to catalyze the condensation of precursors like o-phenylenediamine with aldehydes, a common step in forming the benzimidazole core. nih.gov The choice of solvent and catalyst is critical; for example, the reaction between an aromatic aldehyde and o-phenylenediamine can yield different products based on the reaction medium. In a DMF/sulfur system, a benzimidazolyl methanone (B1245722) is formed, while using 1,4-dioxane (B91453) leads to a quinoxaline. rsc.org
Reaction optimization is a critical aspect of these syntheses. This involves adjusting parameters such as temperature, reaction time, and the choice of solvent to maximize yield and purity. For example, some syntheses are conducted at elevated temperatures (e.g., 80 °C) for several hours, while others proceed efficiently at room temperature. nih.govnih.gov The purification of the final product is also a key consideration, often involving column chromatography or recrystallization to obtain the desired compound with high purity. nih.gov
Advanced Characterization Techniques for Novel Derivatives in Research Contexts
The structural confirmation of newly synthesized derivatives of this compound is accomplished through a suite of advanced spectroscopic and analytical techniques. Each method provides unique and complementary information essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to identify the chemical environment of each hydrogen and carbon atom, respectively. arabjchem.org
In derivatives of 4-methoxy-benzimidazole, the methoxy group (–OCH₃) typically exhibits a characteristic singlet in the ¹H NMR spectrum around δ 3.75–3.94 ppm. mdpi.comnih.govrsc.org The protons on the aromatic rings appear in the downfield region, typically between δ 6.8 and 8.7 ppm, with their specific chemical shifts and coupling patterns providing detailed information about the substitution pattern on the benzimidazole core and any attached phenyl groups. nih.govrsc.org The N-H proton of the imidazole ring, if present, often appears as a broad singlet at a very downfield chemical shift, for instance, around δ 12.86 ppm in DMSO-d₆. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon of the methoxy group is typically found around δ 55-56 ppm. mdpi.comrsc.org Aromatic carbons resonate in the δ 110–160 ppm range, while the C=O carbon of the imidazolone (B8795221) ring would be expected at a more downfield position. mdpi.comrsc.org The complete assignment of NMR signals is often aided by two-dimensional NMR techniques such as H,C-COSY experiments. arabjchem.org
Table 1: Representative ¹H and ¹³C NMR Data for Methoxy-Substituted Benzimidazole Derivatives
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 12.86 (s, 1H, NH), 8.02-7.96 (d, 2H), 7.72-7.68 (dd, 2H), 7.20-7.14 (m, 2H), 6.86-6.84 (d, 2H), 3.75 (s, 3H, OCH₃) | 160.75, 153.02, 142.28, 130.86, 129.68, 128.72, 128.55, 122.59, 56.07 (OCH₃) | rsc.org |
| 2-(4-Methoxyphenylethynyl)-1-tertbutoxycarbonylbenzimidazole | 8.01 (dd, 1H), 7.79 (dd, 1H), 7.64-7.60 (m, 2H), 7.47 (dt, 2H), 3.87 (s, 3H, OCH₃), 1.75 (s, 9H) | 160.7, 147.9, 142.9, 136.4, 133.9, 132.2, 125.7, 124.7, 120.1, 114.9, 114.2, 113.5, 55.4 (OCH₃) | mdpi.com |
| 2-(2-((3-(4-Methoxyphenyl)prop-2-yn-1-yl)oxy)phenyl)-1H-benzo[d]imidazole | 8.62 (dd, 1H), 7.50 (br. s, 2H), 7.38 (d, 2H), 6.85 (d, 2H), 5.14 (s, 2H), 3.81 (s, 3H, OCH₃) | 160.3, 155.3, 149.7, 133.5, 131.3, 130.5, 122.8, 122.6, 118.6, 114.2, 113.8, 113.3, 55.4 (OCH₃) | nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For derivatives of this compound, the IR spectrum provides several key diagnostic absorption bands.
The N-H stretching vibration of the imidazole ring typically appears as a distinct band in the region of 3100–3300 cm⁻¹. rsc.org The presence of a carbonyl group (C=O) in the imidazol-2-one ring is confirmed by a strong absorption band around 1700–1760 cm⁻¹. mdpi.com The C-O stretching vibration associated with the methoxy group gives rise to absorptions in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450–1600 cm⁻¹ region. mdpi.comnih.gov
Table 2: Key IR Absorption Frequencies for Benzimidazolone Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Source |
|---|---|---|
| N-H Stretch | 3100 - 3300 | rsc.org |
| C=O Stretch (Imidazolone) | 1700 - 1760 | mdpi.com |
| Aromatic C=C Stretch | 1450 - 1600 | mdpi.com |
| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | mdpi.comnih.gov |
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a novel compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), allowing for the determination of a unique molecular formula.
In research involving benzimidazole derivatives, HRMS is routinely used to verify the identity of synthesized products. beilstein-journals.org The experimental mass of the molecular ion (often protonated, [M+H]⁺, or adducted with sodium, [M+Na]⁺) is compared to the theoretical mass calculated from the proposed molecular formula. An agreement within a few parts per million (ppm) provides strong evidence for the correct composition. nih.govmdpi.comnih.gov
Table 3: Examples of HRMS Data for Benzimidazole Derivatives
| Compound Formula | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|
| C₂₁H₂₀N₂O₃ | [M+H]⁺ | 349.1552 | 349.1547 | mdpi.com |
| C₂₃H₁₈N₂O₂ | [M+H]⁺ | 355.1447 | 355.1450 | nih.gov |
| C₁₃H₉ClN₂Na | [M+Na]⁺ | 251.0352 | 251.0351 | beilstein-journals.org |
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. researchgate.net It is particularly valuable for confirming the regiochemistry of substitution and the three-dimensional arrangement of the molecule.
For benzimidazole derivatives, X-ray crystallography has been used to confirm the planarity of the benzimidazole ring system and to determine the dihedral angles between the benzimidazole core and other attached aromatic rings. nih.govnih.gov Furthermore, it reveals crucial information about the crystal packing, identifying intermolecular interactions such as N-H···O, O-H···N hydrogen bonds, and π–π stacking interactions, which govern the supramolecular architecture in the solid state. nih.govnih.govmdpi.com This information is definitive and can resolve structural ambiguities that may arise from the interpretation of other spectroscopic data, such as those caused by tautomerism.
Structure Activity Relationship Sar and Structural Biology
Influence of the Methoxy (B1213986) Group on Biological Activity and Potency in Benzimidazolone Derivatives
Recent research has demonstrated that the inclusion of methoxy and hydroxy groups on benzazole derivatives can enhance their antioxidant activity. nih.gov This is attributed to their ability to donate hydrogen atoms or electrons, which helps in stabilizing free radicals. nih.gov For instance, a derivative featuring a 2-hydroxy-4-methoxy substitution displayed selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov
In other classes of heterocyclic compounds, the methoxy group's influence is also well-documented. In a series of dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), which are non-nucleoside reverse transcriptase inhibitors, the introduction of a methoxy group at the α-benzylic position was found to increase potency against HIV-1 mutant strains. bohrium.com Molecular modeling studies suggest that the methoxy group can establish more van der Waals contacts within the binding pocket compared to a smaller methyl group, which may account for the observed increase in inhibitory activity. bohrium.com Furthermore, studies on bisbenzimidazole analogues have shown that electron-donating groups, such as dimethoxy substituents, can lead to increased lipophilicity and improved DNA binding sequence specificity. nih.gov
| Derivative Class | Observed Effect of Methoxy Group | Potential Mechanism | Reference |
|---|---|---|---|
| Benzimidazole-2-carboxamides | Enhanced antioxidant and selective antiproliferative activity | Donation of hydrogen atoms or electrons to stabilize free radicals | nih.gov |
| Dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) | Increased anti-HIV-1 potency | Formation of additional van der Waals contacts in the binding site | bohrium.com |
| Bisbenzimidazoles (BBZs) | Increased lipophilicity and improved DNA binding specificity | Alteration of electronic and steric properties influencing molecular interactions | nih.gov |
Role of the Benzimidazolone Core in Ligand-Target Interactions
The benzimidazolone core is a privileged scaffold in medicinal chemistry, largely because of its structural resemblance to natural purines, which allows it to interact readily with a wide array of biological macromolecules. isca.me The electron-rich nitrogen heterocycle of the parent benzimidazole (B57391) structure can accept or donate protons and participate in a multitude of weak interactions, enabling it to bind to diverse therapeutic targets. nih.gov
The benzimidazolone pharmacophore is capable of engaging in several key types of interactions that are crucial for ligand-target binding:
Hydrogen Bonding: The N-H and C=O groups of the imidazolone (B8795221) ring are excellent hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The fused benzene (B151609) ring provides a hydrophobic surface that can interact with nonpolar pockets in a protein target. nih.gov
π-Interactions: The aromatic system can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or in cation-π interactions with positively charged residues such as arginine. nih.govacs.org
The versatility of this core is highlighted in the development of selective ligands for sigma (σ) receptors. In one study, replacing other heterocyclic systems with a benzimidazolone moiety led to a significant increase in selectivity for the σ₂ receptor over the σ₁ subtype. nih.govnih.gov This underscores the critical role of the benzimidazolone core in establishing the specific interactions required for selective receptor recognition.
| Interaction Type | Mediating Structural Feature | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Directional interactions crucial for affinity and specificity | nih.gov |
| Hydrophobic Interactions | Benzene ring | Binding to nonpolar pockets in target proteins | nih.gov |
| π-π Stacking | Aromatic system | Interaction with aromatic amino acid residues | nih.gov |
| Cation-π Interactions | Aromatic system | Interaction with charged residues like Arginine | acs.org |
Impact of Substituent Nature and Position on Pharmacological Profiles of Derivatives
The pharmacological profile of benzimidazolone derivatives is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the benzimidazolone system, which influences its reactivity and interactions with biological targets. libretexts.org
EDGs, such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic ring, making it more nucleophilic. libretexts.org This can enhance binding to targets that have electron-deficient regions. For example, bisbenzimidazole derivatives with electron-donating dimethoxy groups showed increased lipophilicity and enhanced DNA binding. nih.gov
Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density. libretexts.org While this deactivates the ring towards electrophilic attack, it can be beneficial for certain biological activities. In some heterocyclic systems, the presence of an EWG like a chloro group has been shown to improve antibacterial activity. researchgate.net The strategic placement of EDGs and EWGs can thus be used to fine-tune the electronic properties of the molecule to achieve a desired pharmacological effect. Studies on substituted benzaldehydes have shown a systematic impact where stronger EDGs favor one reaction pathway (hydrogenolysis) while stronger EWGs favor a competing one (hydrogenation), illustrating the profound control exerted by substituent electronics. nih.gov
Beyond simple electronic effects, the size (steric bulk) and position of substituents are critical determinants of receptor binding and selectivity. A substituent that is too large may cause steric clashes with the receptor surface, preventing optimal binding. The position of a substituent dictates its orientation within the binding site, determining which interactions are possible.
A compelling example is found in a series of benzimidazolone-based σ₂ receptor ligands. While functionalization at the N-3 position of the core generally enhanced affinity, the introduction of a bulky acetyl group at the 5-position resulted in a loss of selectivity between the σ₁ and σ₂ receptors, likely due to steric hindrance. nih.govnih.gov
Similarly, studies on 1H-benzo[d]imidazole derivatives as positive allosteric modulators of the GABA-A receptor revealed strict positional and steric requirements. A methyl group at the 6-position of the benzimidazole scaffold was well-tolerated and navigated the molecule into the allosteric binding site. acs.org However, moving the methyl group to the 5-position induced a steric penalty, which abolished interaction with the receptor. acs.org This highlights how a subtle change in substituent position can dramatically alter binding affinity and biological activity.
| Compound Series | Favorable Substitution | Unfavorable Substitution | Inferred Requirement | Reference |
|---|---|---|---|---|
| σ₂ Receptor Ligands | Alkyl group at N-3 | Acetyl group at C-5 | Space at N-3 is available; C-5 position is sterically constrained. | nih.govnih.gov |
| GABA-A Modulators | Methyl group at C-6 | Methyl group at C-5 | Precise positioning is required to avoid steric clashes (e.g., with αTyr160) and achieve the correct binding pose. | acs.org |
Conformational Dynamics and Bioactive Conformations of 4-methoxy-1H-benzo[d]imidazol-2(3H)-one Derivatives
The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility and the specific three-dimensional shape (bioactive conformation) it adopts when binding to its target. For benzimidazolone derivatives, understanding these dynamics is crucial for rational drug design.
The bioactive conformation can be influenced by the stereochemistry of the molecule. For example, in certain anti-HIV DABO derivatives, the highest antiviral activity was correlated with the (R) absolute configuration at a stereocenter, indicating that only one enantiomer can adopt the optimal conformation for binding to the reverse transcriptase enzyme. bohrium.com
Furthermore, substituent placement can dramatically alter the preferred binding conformation. As seen with GABA-A receptor modulators, a methyl group at the 5-position of a benzimidazole derivative caused the entire molecule's orientation to flip within the binding site compared to the active 6-methyl analogue, resulting in a complete loss of activity. acs.org This demonstrates that preventing the adoption of an inactive conformation is as important as promoting the bioactive one. Techniques such as circular dichroism (CD) spectroscopy can be employed to study the conformational changes that occur when these ligands bind to their macromolecular targets, such as DNA, providing insight into the nature of the bound complex. nih.gov
Biological Activities and Mechanistic Studies
Anticancer Activities of 4-methoxy-1H-benzo[d]imidazol-2(3H)-one and its Derivatives
Derivatives of the benzimidazole (B57391) scaffold have demonstrated significant potential as anticancer agents, operating through various mechanisms including the disruption of cellular proliferation, interference with DNA replication machinery, and the induction of programmed cell death.
Inhibition of Cellular Proliferation and Cytotoxicity Mechanisms
Benzimidazole derivatives have shown potent cytotoxic effects across a wide range of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values.
For instance, a series of benzimidazole-triazole derivatives demonstrated notable cytotoxicity, with compounds 4b and 4h exhibiting IC50 values of 7.34 µM and 4.56 µM, respectively, against the A549 lung cancer cell line. acs.org Importantly, these compounds showed high IC50 values against healthy NIH3T3 cells, suggesting a degree of selectivity for cancer cells. acs.org Another study on 2-phenyl benzimidazole derivatives identified compounds 35 and 36 as having IC50 values of 3.37 µM and 6.30 µM against the MCF-7 breast cancer cell line. nih.gov
Further research into novel 1H-benzo[d]imidazoles (BBZs) revealed potent broad-spectrum activity. Compounds 11a , 12a , and 12b were found to be the most effective across a panel of 60 human cancer cell lines, with GI50 values ranging from 0.16 to 3.6 µM. acs.org Similarly, benzimidazole sulfonamides containing a pyrazole (B372694) ring have displayed IC50 values between 0.15 and 7.26 μM against A549, HeLa, HepG2, and MCF-7 cancer cells. nih.gov
Table 1: Cytotoxicity of selected benzimidazole derivatives against various cancer cell lines.
Interaction with DNA and Topoisomerase Enzymes
A primary mechanism for the anticancer action of benzimidazole derivatives is the inhibition of DNA topoisomerases. nih.govresearchgate.net These enzymes are critical for managing DNA topology during replication and transcription, making them key targets for cancer therapy. nih.goveurekaselect.com Benzimidazole derivatives can function as either topoisomerase I (Topo I) or topoisomerase II (Topo II) inhibitors. nih.gov
These inhibitors can act as "poisons," which stabilize the transient complex between the topoisomerase enzyme and DNA. nih.goveurekaselect.com This prevents the re-ligation of the DNA strand, leading to an accumulation of single- or double-strand breaks and ultimately, cell death. nih.goveurekaselect.com The flexible structure of the bis-benzimidazole ring facilitates high-affinity binding to the DNA minor groove, which alters DNA conformation and inhibits the formation of the cleavable complex. nih.gov
Specifically, a series of novel 1H-benzo[d]imidazoles (BBZs) were identified as probable human topoisomerase I (Hu Topo I) inhibitors. nih.gov Compound 12b from this series inhibited the DNA relaxation activity of Hu Topo I with an IC50 of 16 µM. acs.orgnih.gov Studies confirmed that these BBZ derivatives bind to DNA, with a notable preference for AT-rich sequences. acs.orgnih.gov Similarly, benzimidazole-triazole derivatives 4b and 4h were also shown to be significant inhibitors of topoisomerase I. acs.orgnih.gov Other research has focused on developing dual inhibitors; for example, the benzimidazole-acridine derivative 8I acts as a potent Topo I inhibitor, while another benzimidazole-triazole derivative, 5a , strongly inhibits Topo II. nih.govnih.gov
Cell Cycle Arrest and Apoptosis Induction Pathways
By disrupting normal cellular processes, benzimidazole derivatives can trigger cell cycle arrest and induce apoptosis (programmed cell death).
Flow cytometry analysis has revealed that potent BBZ compounds, including 11a , 12a , and 12b , cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. acs.org The compound MH1 , a 2,5-disubstituted benzimidazole, also induces G2/M arrest and subsequent apoptosis in leukemia cells. nih.gov In contrast, some microtubule-inhibiting benzimidazoles, such as MBIC , also induce G2-M phase arrest, which is then followed by mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov
Apoptosis induction by these compounds often involves the modulation of key regulatory proteins. For example, the CDK2 inhibitor SU9516 was found to rapidly induce apoptosis in leukemia cells by down-regulating the anti-apoptotic protein Mcl-1. nih.gov This down-regulation was linked to the release of cytochrome c and the translocation of the pro-apoptotic protein Bax. nih.gov Other studies have shown that apoptosis is mediated through the activation of caspases, such as caspase-3 and caspase-7, and changes in the expression of Bcl-2 family proteins, shifting the balance to favor cell death. nih.gov
Antimicrobial Properties
In addition to their anticancer effects, benzimidazole derivatives have been investigated for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
Antibacterial Spectrum and Minimum Inhibitory Concentrations
Derivatives of benzimidazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The potency of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
One study reported that N-alkyl-2-substituted-1H-benzimidazole derivative 6c showed potent activity against an efflux-pump deficient strain of E. coli with a MIC value of 2 µg/mL. nih.gov While its activity was lower against wild-type strains, combining it with colistin (B93849) restored activity against E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa (MIC range of 8-16 µg/mL). nih.gov Another series of benzimidazole derivatives showed that compounds 5b and 5i were particularly potent against P. vulgaris, with MIC values of 12.5 µg/mL. rroij.com
Further studies on benzimidazole-triazole derivatives found that compound 63a displayed broad-spectrum activity against MRSA (Staphylococcus aureus) and E. faecalis with MICs of 16 µg/mL and 32 µg/mL, respectively. nih.gov Research into benzimidazole-derived naphthalimide triazoles also identified potent inhibitors, with compounds 8g and 9b showing a MIC of approximately 2 µg/mL for S. aureus. rroij.com The mechanism of some of these derivatives is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme, which disrupts DNA synthesis and leads to cell death. nih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of selected benzimidazole derivatives against various bacteria.
Antifungal Efficacy and Mechanism of Action
The antifungal properties of benzimidazoles are well-established. asm.orgnih.govnih.govresearchgate.net Many derivatives exhibit potent activity against a range of pathogenic fungi, including species of Candida and Aspergillus, as well as plant-pathogenic fungi like Botrytis cinerea. nih.govacs.org
A study of novel benzimidazole-containing flavonol derivatives identified compound A23 as a highly effective agent against B. cinerea, with a half-maximal effective concentration (EC50) of 0.338 µg/mL. acs.org The primary mechanism of action for many benzimidazole fungicides is the inhibition of tubulin polymerization. acs.org They target the β-tubulin subunit of fungi, binding to its active site and disrupting microtubule formation, which is essential for cell division and hyphal growth. acs.org Immunofluorescence experiments confirmed that compound A23 caused significant disruption to the microtubule structure within the fungal cells. acs.org
Other benzimidazole derivatives have been developed to target the fungal enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govacs.org A series of benzimidazole-1,2,4-triazole derivatives were evaluated against four Candida species, with several compounds showing potent activity. acs.org Notably, compounds 6b , 6i , and 6j were highly effective against C. glabrata, with MIC values of 0.97 µg/mL, demonstrating their potential as lead structures for new antifungal agents. acs.org
Anti-inflammatory Response Modulation
The benzimidazole scaffold, a core component of this compound, is a well-established structure in the development of anti-inflammatory agents.
Cyclooxygenase (COX) Pathway Inhibition
While direct studies on this compound's specific impact on the cyclooxygenase (COX) pathway are not extensively documented, the broader class of benzimidazole derivatives has shown significant activity in this area. The COX enzymes are central to the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation. The inhibition of COX-1 and COX-2 isozymes is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). Research into various heterocyclic compounds, including those with an imidazole (B134444) core, has shown potent COX-2 inhibitory action. nih.gov For instance, certain pyridazine-based sulphonamides have demonstrated effective COX-2 inhibition with IC50 values in the sub-micromolar range. unifi.it This suggests that the benzimidazole structure is a promising scaffold for developing selective COX-2 inhibitors, although specific data for the 4-methoxy variant is needed to confirm its direct role.
Modulation of Inflammatory Mediators
The anti-inflammatory effects of benzimidazole derivatives extend beyond COX inhibition to the broader modulation of various inflammatory mediators. For example, some benzimidazole compounds have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain and inflammation. nih.gov One such compound, Mavatrep, emerged from the optimization of a benzo[d]imidazole platform. nih.gov Furthermore, other studies have focused on the ability of phenylpropanoid compounds to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov These compounds were found to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.govnih.gov While these findings are promising for the benzimidazole class, specific investigations into how this compound modulates these inflammatory mediators are required for a complete understanding.
Antiviral Potentials and Specific Target Engagement
The benzimidazole nucleus is a recognized pharmacophore in the design of antiviral drugs, with derivatives showing activity against a variety of viruses. For example, 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives have been designed and synthesized with demonstrated anti-HIV-1 activity. semanticscholar.orgnih.govresearchgate.net These compounds are thought to target the HIV-1 integrase enzyme, a critical component in the viral replication cycle. semanticscholar.orgnih.govresearchgate.net Additionally, other hybrid molecules incorporating the 1,2,3-triazole ring system with benzimidazole have been explored for their broad-spectrum biological activities, including antiviral potential. mdpi.com However, specific studies confirming the antiviral efficacy and target engagement of this compound are not yet available in the public domain.
Enzyme and Receptor Inhibition Studies
More specific research has been conducted on the inhibitory activity of derivatives of 1H-benzo[d]imidazol-2(3H)-one against particular enzymes and receptors.
D-amino Acid Oxidase (DAAO) Inhibition by 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones
A series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones have been synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia. The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the benzene (B151609) ring. Structure-activity relationship (SAR) studies have revealed that the cyclic N-hydroxyurea moiety is a critical element for potent DAAO inhibition.
DAAO Inhibitory Activity of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-one Derivatives
| Compound | Substituent | IC50 (µM) against human DAAO |
|---|---|---|
| Unsubstituted | H | 0.6 |
| 5-Cl | Chloro | 0.07 |
| 5,6-diCl | Dichloro | 0.1 |
| 5-F | Fluoro | 0.2 |
| 5-CF3 | Trifluoromethyl | 0.3 |
| 5-CH3 | Methyl | 0.5 |
| 5-OCH3 | Methoxy (B1213986) | 0.8 |
This table presents a selection of derivatives and their corresponding inhibitory concentrations.
Human Galectin-1 Inhibition by Benzimidazole Hybrids
Benzimidazole hybrids have been investigated as potential inhibitors of human Galectin-1. This protein is exploited by the HIV-1 virus to enhance its attachment to host cells, thereby increasing infectivity. While direct inhibition by this compound has not been reported, the broader class of benzimidazole-based compounds is being explored for this purpose. The development of new benzimidazole derivatives continues to be an active area of research for potential anticancer and other therapeutic agents. nih.govacs.org
Chromodomain Y-like (CDYL) Protein Modulation
Currently, there is no publicly available scientific literature or research data detailing the specific modulatory effects of the chemical compound this compound on the Chromodomain Y-like (CDYL) protein.
Extensive searches of chemical and biological databases have not yielded any studies that investigate the interaction between this particular compound and the CDYL protein. Consequently, there are no research findings, mechanistic studies, or data tables to report regarding its activity as a CDYL protein modulator.
While research exists on other derivatives of the benzo[d]imidazol-2-one scaffold and their various biological activities, this information does not extend to the specific compound and its potential effects on CDYL. Further research would be required to determine if this compound possesses any CDYL modulatory properties.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies of 4-methoxy-1H-benzo[d]imidazol-2(3H)-one Derivatives with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential therapeutic applications of compounds by simulating their interaction with biological targets. Studies on various benzimidazole (B57391) derivatives have demonstrated their potential to bind to a wide range of receptors.
Molecular docking studies on benzimidazole derivatives have successfully predicted their binding modes and affinities with various biological targets, offering a rationale for their observed biological activities. For instance, docking studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives identified them as positive allosteric modulators of the α1β2γ2GABA-A receptor. These computational experiments revealed that the orientation and interaction with key amino acid residues, such as αHis102 and γSer206, are crucial for molecular recognition and activity.
Similarly, docking analyses of other substituted benzimidazoles have been performed against various targets, including:
c-Met kinase: Benzo[d]oxazol-2(3H)-one-quinolone derivatives were identified as potential inhibitors.
Plasmodium falciparum Adenylosuccinate Lyase (PfADSL): Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds were evaluated as potential antimalarial agents, with calculated binding energies ranging from -6.85 to -8.75 kcal/mol.
Bacterial and Fungal Enzymes: Indolylbenzo[d]imidazoles were docked against targets like (p)ppGpp synthetases/hydrolases and FtsZ proteins to explore their antimicrobial potential.
These studies collectively show that the benzimidazole core can be effectively tailored with different substituents to achieve specific interactions within a receptor's binding pocket, influencing both binding affinity and selectivity.
| Derivative Class | Biological Target | Key Interactions / Findings |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | Hydrogen bond interactions with αHis102 and γSer20 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its likely conformational behavior.
MD simulations for a molecule like this compound would involve creating a simulation box containing the molecule and a solvent, typically water, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over time.
From these simulations, several key properties can be determined:
Conformational Analysis: The benzimidazolone core is a relatively rigid bicyclic system. However, the methoxy (B1213986) group introduces a degree of flexibility. MD simulations can explore the rotational freedom around the C-O bond of the methoxy group and the orientation of the hydrogen atoms on the imidazole (B134444) ring. This helps in identifying the most stable, low-energy conformations of the molecule. Theoretical conformational analysis of related benzimidazole structures has been performed to determine preferred conformations. researchgate.net
Stability of the Structure: By running simulations over several nanoseconds or even microseconds, the stability of the molecule's conformation can be assessed. Parameters such as the root-mean-square deviation (RMSD) of the atomic positions are monitored. A stable RMSD value over time suggests that the molecule maintains a consistent average structure. For related benzimidazole derivatives, MD simulations have been used to predict the stability of the compounds when complexed with biological targets. mdpi.comnih.gov
Interaction with Solvent: MD simulations also provide detailed information about how the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds. The methoxy group and the N-H and C=O groups of the imidazolone (B8795221) ring are all capable of forming hydrogen bonds, which significantly influence the molecule's solubility and interactions with biological macromolecules.
General findings from MD simulations on related heterocyclic compounds suggest that such molecules can form stable complexes with proteins, and the simulations help in understanding the dynamics of these interactions. ajchem-a.comrsc.orgresearchgate.net
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The benzimidazole scaffold, due to its structural similarity to endogenous purines, is a common feature in many biologically active compounds and is frequently used in virtual screening campaigns. imedpub.com
While specific virtual screening studies leading to the identification of this compound are not detailed in the literature, the process for a compound with this scaffold would typically involve:
Target Identification: A biological target relevant to a disease of interest is chosen.
Database Screening: A large database of chemical compounds is computationally screened against the target. For benzimidazole derivatives, this has been used to identify potential inhibitors for targets like 5-lipoxygenase-activating protein (FLAP) and triosephosphate isomerase. mdpi.comnih.govresearchgate.netutrgv.edu
Docking and Scoring: The compounds from the database are "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound. Compounds with the best scores are selected for further investigation. In studies involving benzimidazole derivatives, docking scores have been a key criterion for selecting candidates for synthesis and biological testing. mdpi.comnih.gov
The identification of a lead compound is a critical step in the drug discovery pipeline. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. Virtual screening of benzimidazole derivatives has successfully led to the identification of lead compounds for further optimization. nih.govresearchgate.net
Computational Prediction of Pharmacokinetic Properties Relevant to Bioavailability and Distribution
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions are crucial for assessing the potential bioavailability and distribution of a compound like this compound. Various computational models and software can be used to estimate these properties based on the molecule's structure. mdpi.comresearchgate.net Studies on other benzimidazole derivatives have utilized these in silico tools to predict their drug-likeness and pharmacokinetic profiles. semanticscholar.orgrsc.orgresearchgate.net
Predicted Pharmacokinetic Properties for a Representative Benzimidazolone Structure
The following table presents a set of predicted pharmacokinetic properties for a generic benzimidazolone structure, illustrating the type of data generated through in silico ADME predictions. It is important to note that these are theoretical values and would require experimental validation.
| Property | Predicted Value/Classification | Relevance |
|---|---|---|
| Molecular Weight (g/mol) | Influences size-related diffusion and transport. Generally, values <500 are preferred for oral bioavailability. | |
| LogP (Octanol/Water Partition Coefficient) | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. | |
| Topological Polar Surface Area (TPSA) (Ų) | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. | |
| Hydrogen Bond Donors | Influences solubility and binding to targets. Part of Lipinski's Rule of Five. | |
| Hydrogen Bond Acceptors | Influences solubility and binding to targets. Part of Lipinski's Rule of Five. | |
| Aqueous Solubility | Crucial for absorption from the gastrointestinal tract. | |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | |
| Blood-Brain Barrier (BBB) Permeability | Indicates the likelihood of the compound crossing into the central nervous system. |
These computational predictions help in the early-stage assessment of a compound's potential as a drug. For instance, high predicted GI absorption and moderate solubility would be favorable for an orally administered drug. Low predicted BBB permeability would be desirable for drugs intended to act peripherally. These in silico results guide the prioritization of compounds for synthesis and further experimental testing. nih.gov
Medicinal Chemistry Implications and Future Perspectives
Rational Design of Next-Generation Benzimidazolone-Based Therapeutics
The development of new drugs based on the benzimidazolone core is increasingly driven by rational design strategies that leverage computational and structural data to create more potent and selective molecules.
Pharmacophore modeling is a crucial technique in the rational design of benzimidazolone-based therapeutics. A pharmacophore represents the three-dimensional arrangement of essential features a molecule must possess to be recognized by a specific biological target. researchgate.net For the benzimidazolone scaffold, these features typically include:
Hydrogen Bond Acceptors and Donors: The nitrogen atoms and the carbonyl group of the imidazolone (B8795221) ring are key interaction points. nih.gov
Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a hydrophobic surface for interacting with non-polar pockets in target proteins. nih.gov
By identifying the pharmacophoric features of known active benzimidazolone derivatives, researchers can create models to screen virtual libraries for new compounds or to guide the synthesis of novel analogs with improved activity. researchgate.net For instance, a pharmacophore model for σ2 receptor antagonists was developed based on benzo[d]oxazol-2(3H)-one derivatives, a structurally related scaffold, highlighting features like a positive ionizable group and a hydrogen bond acceptor as critical for binding. units.it Similarly, pharmacophore mapping of benzimidazole (B57391) analogs as A2A receptor antagonists has been used to guide the design of potential treatments for neurodegenerative disorders like Parkinson's disease. researchgate.net
Fragment-Based Drug Design (FBDD) is another powerful strategy that utilizes small molecular fragments, like the benzimidazolone core, to build potent drug candidates. This approach involves identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target. These initial hits are then grown or linked together to create a lead compound with high affinity and specificity.
A notable application of this strategy involved the design of aminopyridone-linked benzimidazoles as potential anticancer agents. researchgate.netnih.gov Researchers used the benzimidazole fragment as a starting point and linked it to other molecular scaffolds to develop inhibitors of cyclin-dependent kinase 9 (CDK9). nih.gov This approach led to the identification of compounds with significant cytotoxic activity against various cancer cell lines, demonstrating the utility of FBDD in leveraging the benzimidazolone scaffold for targeted therapies. researchgate.netnih.gov
Strategies for Lead Optimization and Drug Candidate Development
Once a promising lead compound containing the 4-methoxy-1H-benzo[d]imidazol-2(3H)-one or a related scaffold is identified, lead optimization becomes the critical next phase. This iterative process involves systematically modifying the molecule's chemical structure to enhance its drug-like properties. nih.govresearchgate.net Key goals of lead optimization include improving potency, selectivity, and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. patsnap.comdanaher.com
A fundamental technique in this phase is the analysis of the Structure-Activity Relationship (SAR) . patsnap.com By making small, deliberate chemical changes to the lead compound and assessing the impact on its biological activity, medicinal chemists can build a detailed understanding of which parts of the molecule are essential for its function. For example, in the development of benzimidazole-based Rho kinase inhibitors for glaucoma, various substitutions were made to the core structure, and their effects on intraocular pressure reduction and enzyme inhibition were measured. nih.gov This allows for the targeted enhancement of desired properties.
Common lead optimization strategies include:
Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve pharmacokinetics or reduce toxicity. patsnap.com
Scaffold Hopping: Replacing the central molecular core with a different one while maintaining the original pharmacophoric features to discover novel intellectual property and potentially better drug-like properties. patsnap.com
Conformational Constraint: Introducing structural elements that lock the molecule into its most active conformation, which can increase potency and selectivity. patsnap.com
The table below illustrates a hypothetical SAR study for benzimidazolone derivatives, showing how different substituents might influence inhibitory activity against a target enzyme.
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |
| Lead Compound | -H | -H | 500 |
| Analog 1A | 4-OCH3 | -H | 250 |
| Analog 1B | 4-Cl | -H | 400 |
| Analog 2A | 4-OCH3 | -CH3 | 150 |
| Analog 2B | 4-OCH3 | -CH2CH3 | 200 |
This table is illustrative and does not represent actual experimental data.
Development of Hybrid Molecules and Multi-Target Directed Ligands
A modern approach in drug design is the creation of hybrid molecules, where two or more different pharmacophores are combined into a single chemical entity. nih.gov This strategy aims to develop multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in a complex disease, potentially leading to enhanced efficacy and a lower likelihood of developing drug resistance. nih.gov
The benzimidazolone scaffold is an excellent component for such hybrids. For example, researchers have designed and synthesized hybrid molecules by integrating the benzimidazole core with the phthalimide (B116566) subunit of thalidomide. nih.gov This created compounds with the potential to inhibit multiple inflammatory targets, including cyclooxygenases (COX-1/COX-2), lipoxygenases (5-LOX, 15-LOX), and tumor necrosis factor-alpha (TNF-α). nih.gov Another study focused on creating benzimidazole-triazole hybrids as multi-target anticancer agents, aiming to inhibit EGFR, VEGFR-2, and Topoisomerase II simultaneously. nih.gov This approach leverages the distinct mechanisms of each pharmacophore to create a synergistic therapeutic effect. nih.gov
Translational Research and Potential Clinical Applications of the Compound and its Analogs
Translational research aims to bridge the gap between preclinical laboratory discoveries and their application in human health. Benzimidazolone and its analogs have shown significant promise in various therapeutic areas, with many derivatives progressing from bench to bedside. researchgate.net
The potential clinical applications for this class of compounds are broad and include:
Oncology: Benzimidazolone derivatives have been investigated as inhibitors of various targets crucial for cancer cell survival and proliferation, including topoisomerases, protein kinases (like EGFR and BRAF), and poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com Some benzimidazole-based drugs are already in clinical use or late-stage clinical development for cancer treatment. researchgate.net For example, a recent study identified a benzimidazole analog that significantly inhibited WRN ATPase, a key target in microsatellite instability-high (MSI-H) cancers. promega.com
Infectious Diseases: The scaffold is the basis for new antibacterial, antifungal, antiviral, and antiprotozoal agents. nih.gov Their ability to selectively target microbial enzymes makes them excellent candidates for further development. clemson.edutechnologypublisher.com
Inflammatory Diseases: As demonstrated by the development of hybrid molecules, benzimidazolones can be designed to inhibit key mediators of inflammation like COX and LOX enzymes. nih.gov
Neurodegenerative Diseases: The role of benzimidazole derivatives as A2A receptor antagonists suggests potential applications in treating conditions like Parkinson's disease. researchgate.net
The journey from a synthesized compound like this compound to a clinical drug is long, but the continued exploration of its analogs through advanced medicinal chemistry strategies ensures that the benzimidazolone scaffold will remain a vital source of future therapeutics.
Q & A
Q. What are common synthetic routes for 4-methoxy-1H-benzo[d]imidazol-2(3H)-one derivatives?
Methodological Answer: Derivatives are typically synthesized via alkylation or substitution reactions. For example:
- N-Alkylation : Reacting the parent benzimidazolone with alkyl halides (e.g., dodecyl bromide) in the presence of a base like NaH in DMF, followed by purification via recrystallization .
- Schiff Base Reduction : In situ reduction of Schiff bases (e.g., using Ti(OiPr)₄ and NaBH₃CN) to introduce piperidinyl or allyl groups .
- Nitration : Direct nitration of the benzimidazolone core under controlled conditions (e.g., mixed acid systems) to introduce nitro groups, though yields may vary significantly .
Q. How is X-ray crystallography applied to determine the structure of benzimidazolone derivatives?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Programs like SHELXT or SHELXD (part of the SHELX suite) are used for phase determination .
- Refinement : SHELXL refines atomic coordinates and thermal parameters, incorporating hydrogen-bonding constraints (e.g., N–H⋯O interactions) .
- Validation : Final structures are visualized using ORTEP-3 to confirm planarity and intermolecular interactions .
Q. What spectroscopic methods are used to characterize benzimidazolone derivatives?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns and purity. For example, methoxy groups appear as singlets near δ 3.8 ppm .
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the benzimidazolone core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding electronic properties?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms optimize thermochemical accuracy for atomization energies and ionization potentials .
- Geometry Optimization : Basis sets (e.g., 6-31G*) refine bond lengths and angles, validated against experimental XRD data .
- Electron Density Analysis : Topological analysis (AIM theory) identifies critical points for hydrogen bonds and π-π interactions .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Scaffold Modification : Introducing substituents (e.g., piperidinyl, allyl) enhances antimicrobial activity by altering lipophilicity (logP) and hydrogen-bond donor capacity .
- In Vitro Screening : MIC (minimum inhibitory concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) prioritize lead compounds .
- Selectivity Profiling : Bioisosteric replacement (e.g., triazaspiro scaffolds) can shift isoform selectivity (e.g., PLD1 vs. PLD2 inhibition) .
Q. What strategies improve synthetic yields of nitro derivatives?
Methodological Answer:
- Stepwise Nitration : Protecting the benzimidazolone NH group (e.g., acetylation) before nitration prevents side reactions, improving yields from 11% to 48% .
- Temperature Control : Maintaining <5°C during mixed acid (HNO₃/H₂SO₄) addition minimizes decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates during deprotection .
Q. How are intermolecular interactions analyzed in crystal structures?
Methodological Answer:
- Hydrogen Bonding : PLATON or Mercury software quantifies interactions (e.g., N–H⋯O bond lengths of ~2.8 Å) and generates dimer motifs .
- π-π Stacking : Crystallographic data (e.g., centroid distances <3.8 Å) and Hirshfeld surface analysis map contact contributions .
- Van der Waals Contacts : CrystalExplorer visualizes close-packing motifs (e.g., C–H⋯π interactions) .
Q. How to design isoform-selective inhibitors using bioisosteric replacement?
Methodological Answer:
- Scaffold Hopping : Replace 1-(piperidin-4-yl)-1H-benzimidazolone with 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one to shift selectivity (e.g., PLD2 over PLD1) .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., PLD2’s hydrophobic cleft) .
- IC₅₀ Profiling : Dose-response assays across isoforms (e.g., 10–40-fold selectivity) validate design .
Tables
Table 1: Key Synthetic Routes for Benzimidazolone Derivatives
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Alkylation | NaH, DMF, alkyl halide (e.g., C₁₂H₂₅Br) | 60–75% | |
| Schiff Base Reduction | Ti(OiPr)₄, NaBH₃CN, DCM | 45–55% | |
| Stepwise Nitration | Ac₂O, HNO₃/H₂SO₄, deprotection | 48% |
Table 2: Computational vs. Experimental Bond Lengths (Å)
| Bond Type | DFT (B3LYP/6-31G*) | XRD Data |
|---|---|---|
| C=O | 1.22 | 1.23 |
| N–H | 1.01 | 0.98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
